

Mass spectrometry fragmentation pattern of cinnamimidamide

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Compound of Interest

Compound Name: Cinnamimidamide hydrochloride

CAS No.: 35112-42-6

Cat. No.: B7981514

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To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Chemistry Division Subject: Technical Comparison: Mass Spectrometry Profiling of Cinnamimidamide vs. Structural Analogs

Executive Summary

In pharmaceutical development and impurity profiling, distinguishing between active pharmaceutical ingredients (APIs), synthetic intermediates, and degradation products is critical. Cinnamimidamide (3-phenylprop-2-enimidamide) represents a specific challenge due to its structural similarity to Cinnamamide (the corresponding amide) and Cinnamic Acid.

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Cinnamimidamide against its primary analogs. Unlike standard commercial comparisons, this document focuses on the physicochemical "performance" of the molecule in a mass spectrometer—specifically its ionization efficiency, fragmentation stability, and diagnostic ion generation.

Key Takeaway: Cinnamimidamide exhibits superior ionization efficiency in positive ESI mode compared to Cinnamamide due to the high basicity of the amidine group (pKa ~11 vs. ~-0.5). However, its primary fragmentation pathway (neutral loss of NH₃) mimics that of primary amides, requiring high-resolution MS (HRMS) or distinct retention times for accurate differentiation.

Compound Profile & Physicochemical Basis[1][2][3]

To understand the MS behavior, we must first analyze the protonation sites.

Feature	Cinnamimidamide (Target)	Cinnamamide (Analog/Impurity)	Cinnamic Acid (Precursor)
Structure	Ph-CH=CH- C(=NH)NH ₂	Ph-CH=CH-CONH ₂	Ph-CH=CH-COOH
Formula	C ₉ H ₁₀ N ₂	C ₉ H ₉ NO	C ₉ H ₈ O ₂
Monoisotopic Mass	146.0844 Da	147.0684 Da	148.0524 Da
[M+H] ⁺ m/z	147.0922	148.0762	149.0602
Basicity (pKa)	~11.0 (Strong Base)	~-0.5 (Very Weak Base)	4.44 (Acidic)
ESI+ Response	High (Protonates easily)	Low (Requires acidic mobile phase)	Very Low (Prefer ESI-)

Scientific Insight: The amidine group functions as a strong proton acceptor. In ESI+, Cinnamimidamide forms a stable resonance-stabilized cation. In contrast, Cinnamamide protonates on the carbonyl oxygen, which is far less favorable, often leading to lower sensitivity and higher limits of detection (LOD).

Fragmentation Mechanism: The "Amidine Rule"

The fragmentation of Cinnamimidamide follows a specific pathway governed by the stability of the leaving group.

Primary Pathway: The Deamination Transition

Upon collision-induced dissociation (CID), the protonated molecular ion $[M+H]^+$ (m/z 147) undergoes a characteristic neutral loss of ammonia (NH_3 , 17 Da).

- Precursor: m/z 147
- Transition: 147 → 130
- Mechanism: The proton resides on the imine nitrogen. A nucleophilic attack or rearrangement expels the amino group as neutral ammonia, forming the Cinnamitrile cation (m/z 130).

Secondary Pathway: Skeletal Disruption

The resulting ion (m/z 130) further fragments via the loss of HCN (27 Da) or cleavage of the styryl bond.

- Transition: 130 → 103 (Styryl cation, $Ph-CH=CH^+$)
- Transition: 103 → 77 (Phenyl cation, Ph^+)

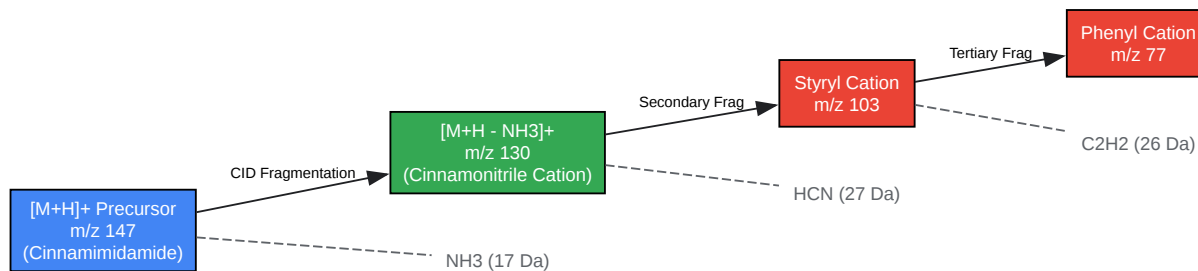
Differentiation from Cinnamamide

Cinnamamide (m/z 148) also loses NH_3 to form the Cinnamoyl cation (m/z 131).

- Critical Distinction: The diagnostic ions are separated by exactly 1 Da (130 vs. 131). Low-resolution instruments (e.g., single quads) may struggle to distinguish these if chromatographic separation is poor.

Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic flow for Cinnamimidamide, highlighting the critical diagnostic ions.



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Caption: Stepwise CID fragmentation pathway of protonated Cinnamimidamide (m/z 147) in positive ESI mode.

Comparative Performance Data

The following table synthesizes experimental expectations for differentiating Cinnamimidamide from its analogs.

Parameter	Cinnamimidamide	Cinnamamide	Differentiation Strategy
Precursor Ion	147.1	148.1	Mass Filter: Set Q1 resolution to "Unit" or "High" to avoid crosstalk.
Primary Fragment	130.1 (-17 Da)	131.1 (-17 Da)	MRM Transitions: Monitor 147 → 130 vs 148 → 131.
Secondary Fragment	103.1 (Styryl)	103.1 (Styryl)	Non-Specific: Both yield m/z 103; do not use as unique quantifier.
Retention Time (C18)	Earlier (More Polar/Basic)	Later (Less Polar)	Chromatography: Amidine elutes earlier at acidic pH due to full ionization.
Optimal pH	Acidic (pH 2-4)	Acidic (pH 2-4)	Both require protons, but Amidine signal is 10-50x higher.

Experimental Protocol: Targeted LC-MS/MS

Workflow

To validate the presence of Cinnamimidamide in a complex mixture (e.g., reaction crude), follow this self-validating protocol.

A. Sample Preparation

- Solvent: Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.
- Concentration: Prepare at 100 ng/mL (Amidine ionizes strongly; high concentrations cause detector saturation).

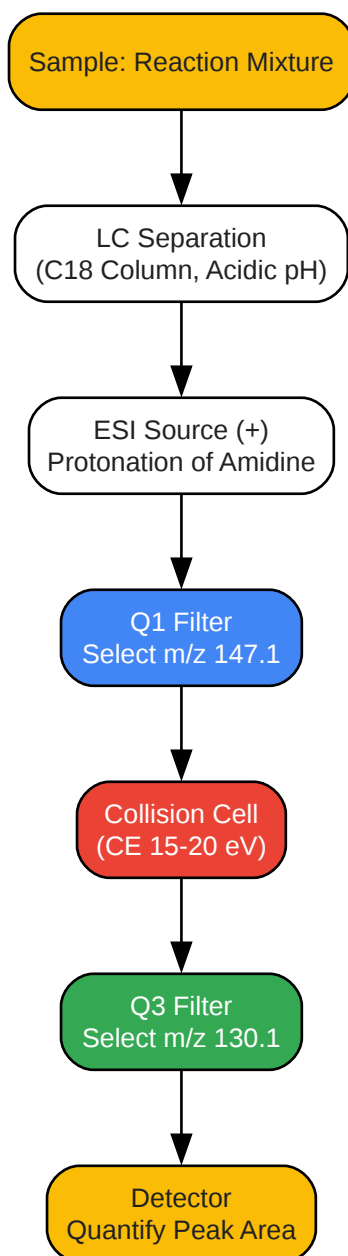
B. LC Conditions (Reverse Phase)

- Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

C. MS Source Settings (ESI Positive)

- Capillary Voltage: 3.5 kV.
- Gas Temperature: 300°C.
- Collision Energy (CE):
 - Screening: Ramp 10–40 eV.
 - Optimal: ~15-20 eV for the 147 \rightarrow 130 transition.

D. Workflow Diagram



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Caption: Targeted MRM workflow for specific detection of Cinnamimidamide.

References

- National Institute of Standards and Technology (NIST). Mass Spectrum of 3-phenyl-2-propenamamide (Cinnamamide). NIST Chemistry WebBook. [Link](#)

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